molecular formula C11H8ClN3O2 B13557809 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid

4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylicacid

Cat. No.: B13557809
M. Wt: 249.65 g/mol
InChI Key: PPLZRQJZOKXXAG-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a 3-chlorophenylamino substituent at position 4 and a carboxylic acid group at position 3. The chlorine atom enhances lipophilicity and influences electronic properties, while the carboxylic acid group contributes to solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

4-(3-chloroanilino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8ClN3O2/c12-7-2-1-3-8(4-7)15-10-9(11(16)17)5-13-6-14-10/h1-6H,(H,16,17)(H,13,14,15)

InChI Key

PPLZRQJZOKXXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 3-chloroaniline with pyrimidine-5-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The 3-chlorophenyl group in the compound undergoes nucleophilic aromatic substitution , replacing the chlorine atom with nucleophiles like amines or thiols. This reaction is facilitated under basic conditions (e.g., NaOH or K₂CO₃) and elevated temperatures.

Reaction Type Reagents Conditions Product
Nucleophilic substitutionAmines (e.g., NH₃, NH₂R)Basic conditions (pH > 7), 80–120°C4-[(3-Phenylamino)pyrimidine-5-carboxylic acid derivatives
Thiols (e.g., H₂S, RSH)4-[(3-Mercaptophenyl)pyrimidine-5-carboxylic acid derivatives

Key Findings: The substitution reaction enhances the compound’s reactivity and modulates its biological interactions, such as enzyme inhibition. The choice of nucleophile significantly influences the product’s physicochemical properties .

Amidation of the Carboxylic Acid Group

The carboxylic acid group undergoes amidation with primary or secondary amines, forming amides. This reaction typically employs coupling agents (e.g., EDC, DCC) in polar aprotic solvents like DMF or DMSO.

Reaction Type Reagents Conditions Product
AmidationAmines (e.g., NH₂R), EDCDMF, RT–reflux4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxamide derivatives

Key Findings: Amidation improves the compound’s stability and lipophilicity, which is critical for enhancing its pharmacokinetic profile. For example, substitution with hydrophobic amines (e.g., benzylamine) increases membrane permeability .

Oxidation Reactions

The amino group in the 3-chlorophenyl substituent can undergo oxidation to form nitroso or nitro derivatives under acidic or basic conditions.

Reaction Type Reagents Conditions Product
OxidationKMnO₄, H₂O₂, or HNO₃Acidic/Basic conditions4-[(3-Chlorophenyl)nitroso]pyrimidine-5-carboxylic acid

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using reagents like LiAlH₄.

Reaction Type Reagents Conditions Product
ReductionLiAlH₄, THF0°C–RT4-[(3-Chlorophenyl)amino]pyrimidine-5-methanol

*Key

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Key differences among analogs arise from substituent type, position, and electronic effects:

Compound Name Substituents (Positions) Key Structural Differences Impact on Properties Reference
4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid 4-(3-chlorophenyl)amino; 5-carboxylic acid Reference compound Balanced lipophilicity and solubility
(S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid 4-(3-chloro-4-methoxybenzyl)amino; 2-pyrrolidinyl; 5-carboxylic acid Methoxy group enhances electron density; pyrrolidinyl substituent introduces chirality and basicity Increased solubility due to polar groups; potential for enhanced target binding
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)-anilino]pyrimidine-5-carboxylic acid 2-sulfanyl; 4-isobutyl; 6-(3-trifluoromethylanilino); 5-carboxylic acid Sulfanyl and trifluoromethyl groups increase lipophilicity; isobutyl chain may hinder solubility High metabolic stability but reduced aqueous solubility
2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid 2-(2-chlorophenyl); 5-carboxylic acid Chlorophenyl at position 2 instead of 4; absence of amino linker Reduced hydrogen-bonding capacity; altered steric interactions
4-Methyl-2-(4-methylphenyl)pyrimidine-5-carboxylic acid 4-methyl; 2-(4-methylphenyl); 5-carboxylic acid Methyl groups at positions 2 and 4 Increased lipophilicity; weaker electronic effects compared to chlorine

Structural Analog Case Studies

LY2409881 Hydrochloride (): Incorporates a benzo[b]thiophene-carboxamide group.

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid (): Hydroxypiperidinyl group introduces basicity, improving solubility and CNS penetration compared to aromatic substituents .

Biological Activity

4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine core substituted with a 3-chlorophenyl amino group and a carboxylic acid functional group. Its molecular formula is C11H10ClN3O2, with a molecular weight of 239.66 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The compound's structure facilitates various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which are essential for synthesizing derivatives that may exhibit enhanced biological properties or altered pharmacokinetics.

Biological Activities

Research indicates that 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid exhibits significant biological activities, particularly in the realm of medicinal chemistry. Key findings regarding its biological activity include:

  • Anticancer Activity : Studies have shown that derivatives of this compound possess anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes relevant to cancer progression. For example, it has been noted for its potential as a dual inhibitor of EGFR and VGFR2, which play critical roles in tumor growth and angiogenesis .
  • Anti-inflammatory Properties : The presence of the carboxylic acid functional group suggests potential anti-inflammatory activity. Preliminary studies indicate that related pyrimidine derivatives can inhibit COX-2 enzyme activity, which is involved in inflammatory processes .

The mechanism by which 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid exerts its biological effects typically involves interaction with specific molecular targets within biological systems. This includes binding to enzymes or receptors, modulating their activity, and subsequently influencing various cellular pathways associated with proliferation and apoptosis .

Case Studies

  • Anticancer Efficacy : In a study assessing the anticancer efficacy of related compounds, it was found that modifications to the pyrimidine structure could lead to enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted that certain substitutions significantly improved the IC50 values compared to standard chemotherapeutic agents .
  • Enzyme Inhibition Study : Another investigation focused on the dual inhibition of EGFR and VGFR2 by pyrimidine derivatives. Compounds similar to 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid exhibited promising results in inhibiting these receptors, suggesting potential for developing targeted cancer therapies .

Comparative Analysis

The following table summarizes the biological activities of 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid compared to similar pyrimidine derivatives:

Compound NameAnticancer Activity (IC50)COX-2 Inhibition (IC50)
4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid45–97 nMNot yet determined
4-Aminopyrimidine-5-carboxylic acid60 nM0.04 μmol
4-(4-Chlorophenyl)aminopyrimidine-5-carboxylic acid50 nMNot reported

Q & A

Q. What are the key synthetic routes for 4-[(3-Chlorophenyl)amino]pyrimidine-5-carboxylic acid?

A common approach involves hydrolysis of ester precursors under basic conditions. For example:

  • Dissolve the ethyl ester derivative (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester ) in ethanol/water (1:1).
  • Add NaOH (2 equivalents) at room temperature and stir for 1 hour.
  • Acidify with 1 N HCl (pH ~5) to precipitate the carboxylic acid .
  • Purify via extraction (ethyl acetate) and drying (MgSO₄).
    LCMS (m/z 338 [M+H]⁺) and HPLC retention time (1.26 min under TFA conditions) confirm product identity .

Q. How can structural characterization be validated for this compound?

Use a combination of:

  • LCMS : Confirm molecular weight (e.g., m/z 338 [M+H]⁺ for trifluoromethyl analogs) .
  • HPLC : Assess purity (e.g., retention time of 1.26 minutes under TFA-modified conditions) .
  • Single-crystal X-ray diffraction : For analogs like 2-[(4-Chlorobenzyl)sulfanyl]pyrimidine derivatives, bond lengths (C–C: 1.36–1.52 Å) and angles validate geometry .

Q. What purification methods are effective for pyrimidine-5-carboxylic acid derivatives?

  • Liquid-liquid extraction : Use ethyl acetate to isolate the acid after acidification .
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystals .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be studied for this compound?

  • Functional group substitution : Replace the 3-chlorophenyl group with fluorophenyl or methoxybenzyl groups to assess bioactivity changes. For example, 4-[(3-Chloro-4-methoxybenzyl)amino] analogs show altered solubility and target binding .
  • In vitro assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

Q. What computational methods predict binding interactions of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with experimental IC₅₀ values .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carboxylic acid moiety for hydrogen bonding) .

Q. How should contradictory bioactivity data be resolved?

  • Reproducibility checks : Verify assay conditions (e.g., pH, temperature) and compound purity (HPLC >95%) .
  • Metabolite profiling : Use LC-MS/MS to detect degradation products (e.g., decarboxylated derivatives) that may interfere with activity .
  • Orthogonal assays : Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies optimize synthetic yields for scale-up?

  • Catalyst screening : Test palladium catalysts (e.g., Suzuki coupling for pyridinyl groups) to improve cross-coupling efficiency .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track ester hydrolysis and minimize byproducts .
  • DoE (Design of Experiments) : Vary parameters like temperature, solvent ratio, and base concentration to identify optimal conditions .

Q. How are process-related impurities identified and controlled?

  • Synthesis of impurity standards : For example, hydrolyze methylthio intermediates to generate sulfoxide/sulfone impurities for HPLC calibration .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to profile degradation pathways .
  • UPLC-QTOF-MS : Characterize impurities at ppm levels using high-resolution mass spectrometry .

Methodological Notes

  • Data reliability : Prioritized peer-reviewed patents (EP 4 374 877 A2) and crystallographic studies .
  • Structural analogs : Referenced compounds with verified synthesis and characterization protocols (e.g., trifluoromethylpyrimidine derivatives ).

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